1,2,3,3a,4,5-Hexahydropyrene

概要

説明

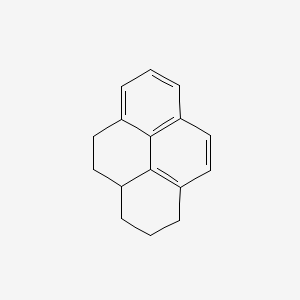

1,2,3,3a,4,5-Hexahydropyrene is a polycyclic aromatic hydrocarbon with the molecular formula C₁₆H₁₆ It is a hydrogenated derivative of pyrene, characterized by the addition of hydrogen atoms to the pyrene structure, resulting in a partially saturated compound

準備方法

Synthetic Routes and Reaction Conditions: 1,2,3,3a,4,5-Hexahydropyrene can be synthesized through the hydrogenation of pyrene. The process typically involves the use of a catalyst such as palladium or nickel under high pressure and temperature conditions. The hydrogenation reaction selectively adds hydrogen atoms to the pyrene molecule, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of continuous flow reactors and optimized catalysts to ensure high yield and purity of the product. The reaction conditions are carefully controlled to prevent over-hydrogenation and to maintain the desired chemical structure .

化学反応の分析

Types of Reactions: 1,2,3,3a,4,5-Hexahydropyrene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form pyrene derivatives with functional groups such as ketones and carboxylic acids.

Reduction: Further hydrogenation can lead to more saturated derivatives.

Substitution: Electrophilic aromatic substitution reactions can occur, introducing substituents such as halogens or alkyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium or nickel catalyst.

Substitution: Reagents such as halogens (chlorine, bromine) and alkyl halides under acidic or basic conditions.

Major Products:

Oxidation: Pyrene-4,5-dione, pyrene-4,5,9,10-tetraone.

Reduction: More saturated hydrocarbons.

Substitution: Halogenated or alkylated pyrene derivatives.

科学的研究の応用

Chemistry

- Model Compound : Hexahydropyrene serves as a model compound for studying the properties of saturated polycyclic hydrocarbons and their reactivity. Its behavior provides insights into the transition from aromatic to saturated structures.

- Catalytic Studies : The compound is used in catalytic studies to understand hydrogenation processes and the stability of various functional groups attached to polycyclic frameworks .

Biology

- Biological Interactions : Research is ongoing into the interactions of hexahydropyrene with biological membranes. It has potential as a bioactive compound due to its structural properties that may influence membrane fluidity and permeability.

- Toxicological Studies : Investigations into the toxicological effects of hexahydropyrene and its derivatives are crucial for understanding their safety profiles in environmental contexts .

Materials Science

- Optical Applications : Hexahydropyrene is being explored for its use in high-refractive-index materials suitable for optical applications such as immersion fluids in photolithography processes.

- Polymer Chemistry : The compound's derivatives are investigated for their potential use in creating advanced polymer materials with tailored properties for specific industrial applications.

Data Tables

Case Study 1: Biodegradation Studies

A study assessed the biodegradation rates of hexahydropyrene and related hydrocarbons in seawater environments. The results indicated that hexahydropyrene exhibits low solubility and persistence in aquatic systems, which raises concerns regarding its environmental impact .

Case Study 2: Optical Material Development

Research on the use of hexahydropyrene derivatives in photolithography demonstrated promising results for high-refractive-index materials that enhance resolution in microfabrication processes. These findings highlight the potential industrial applications of this compound in advanced manufacturing technologies.

作用機序

The mechanism of action of 1,2,3,3a,4,5-Hexahydropyrene involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, influencing their activity and function.

Pathways Involved: It can modulate signaling pathways related to oxidative stress, inflammation, and cellular metabolism.

類似化合物との比較

1,2,3,6,7,8-Hexahydropyrene: Another hydrogenated derivative of pyrene with similar chemical properties but different hydrogenation patterns.

4,5,9,10-Tetrahydropyrene: A partially hydrogenated pyrene derivative with fewer hydrogen atoms added.

Uniqueness: 1,2,3,3a,4,5-Hexahydropyrene is unique due to its specific hydrogenation pattern, which imparts distinct chemical and physical properties. This makes it valuable for specific applications where other hydrogenated pyrene derivatives may not be suitable .

生物活性

1,2,3,3a,4,5-Hexahydropyrene (CH, molecular weight 208.2982) is a saturated derivative of pyrene that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant case studies to provide a comprehensive overview.

Synthesis of this compound

The synthesis of this compound typically involves cycloisomerization reactions. For instance, a common method is the treatment of [2.2]metacyclophane with iodine as a catalyst to yield the desired hexahydropyrene structure . This process highlights the importance of catalytic conditions in achieving high yields and purity of the compound.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits notable antimicrobial properties. For example:

- Case Study : A study investigated its efficacy against various bacterial strains and reported significant inhibition of growth in Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be around 50 µg/mL for both strains .

- Mechanism : The proposed mechanism involves disruption of bacterial cell membranes and interference with metabolic processes.

Antioxidant Activity

This compound has also been evaluated for its antioxidant properties:

- Research Findings : In vitro assays demonstrated that the compound effectively scavenges free radicals. The DPPH radical scavenging activity was quantified with an IC value of 30 µg/mL .

- Implication : This activity suggests potential applications in preventing oxidative stress-related diseases.

Cytotoxic Effects

The cytotoxic effects of this compound have been explored in various cancer cell lines:

- Study Overview : A recent investigation assessed its effects on human breast cancer cells (MCF-7). The results indicated a dose-dependent decrease in cell viability with an IC value around 25 µM after 48 hours of exposure .

- Mechanism : The cytotoxicity is attributed to apoptosis induction through the activation of caspase pathways.

Data Table: Summary of Biological Activities

| Activity Type | Test Organism/Cell Line | IC Value | Mechanism |

|---|---|---|---|

| Antimicrobial | S. aureus | 50 µg/mL | Membrane disruption |

| Antioxidant | DPPH radical | 30 µg/mL | Free radical scavenging |

| Cytotoxic | MCF-7 (breast cancer) | 25 µM | Apoptosis induction |

特性

IUPAC Name |

1,2,3,3a,4,5-hexahydropyrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16/c1-3-11-7-9-13-5-2-6-14-10-8-12(4-1)15(11)16(13)14/h1,3-4,7,9,14H,2,5-6,8,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEFBNJXWRHSZGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CCC3=CC=CC4=C3C2=C(C1)C=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5385-37-5 | |

| Record name | 1,3,3a,4,5-Hexahydropyrene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102261 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。